1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)13-7-4-11(5-8-13)6-9-15(21)12-2-1-3-14(20)10-12/h1-10H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPSCJGHYOBPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
The anticancer properties of 1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one have been extensively studied. In vitro studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines.
In Vitro Studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibition of kinase activity |
These findings suggest that the compound may serve as a lead candidate for the development of novel anticancer therapies, particularly due to its ability to induce apoptosis and inhibit cell proliferation.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. Studies demonstrate that it can reduce pro-inflammatory cytokines in cellular models, indicating its potential application in treating inflammatory diseases.
Key Findings:
- Reduction of Cytokines: The compound significantly lowers levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.
- Mechanism: The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent against various pathogens. In particular, it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment.
Antimicrobial Efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have documented the biological activity of this compound:
- MCF-7 Cell Study: A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 24 hours, coupled with increased apoptotic markers.
- In Vivo Efficacy: Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting systemic efficacy and potential for therapeutic use.
- Pharmacokinetic Properties: Research indicates favorable pharmacokinetic characteristics, including good oral bioavailability and metabolic stability, which are crucial for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is structurally analogous to other diarylprop-2-en-1-one derivatives but differentiated by its specific substituents. Below is a comparative analysis with key analogs:
Physicochemical Properties
- However, analogs like (E)-3-(4-dimethylaminophenyl)-1-(4-CF₃-phenyl)prop-2-en-1-one melt at 141–145°C , while PHPO (with a hydroxyl group) has higher solubility due to polar interactions .
- Synthesis Yields: Chalcones are typically synthesized via Claisen-Schmidt condensation. The target compound’s yield is unspecified, but analogs report yields ranging from 62% () to 76% ().
Structure-Activity Relationships (SAR)
- CF₃ Positioning : A single CF₃ at the para position (vs. meta or bis-CF₃) balances lipophilicity and steric effects, optimizing bioavailability .
- Hybrid Structures : Quinazoline- or pyrrole-linked chalcones () show enhanced anticancer activity but may suffer from reduced solubility compared to the target compound.
Preparation Methods
Classic Base-Catalyzed Method
The Claisen-Schmidt condensation between 3-aminoacetophenone and 4-(trifluoromethyl)benzaldehyde is the most widely reported approach.
Procedure :
-
Reagents :
-
Steps :
Solvent-Free Catalysis
To enhance sustainability, calcined tungstophosphoric acid (HPW-CL) has been employed as a solid acid catalyst.
Procedure :
-
Reagents :
-
3-Aminoacetophenone (1.0 eq)
-
4-(Trifluoromethyl)benzaldehyde (1.1 eq)
-
HPW-CL (5–10 mol%)
-
-
Steps :
Yield : 78–90%.
Advantages : Reduced waste, shorter reaction time.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics.
Procedure :
-
Reagents :
-
3-Aminoacetophenone (1.0 eq)
-
4-(Trifluoromethyl)benzaldehyde (1.1 eq)
-
KOH (20% in ethanol)
-
-
Steps :
Yield : 88–92%.
Benefits : 10-fold reduction in reaction time compared to conventional methods.
Purification Techniques
Crystallization
Column Chromatography
-
Stationary Phase : Silica gel (60–120 mesh).
Characterization Data
Spectral Analysis
X-ray Crystallography
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Classic Claisen | 65–85 | 12–24 h | 95–98 | High |
| Solvent-Free HPW-CL | 78–90 | 2–4 h | 97–99 | Moderate |
| Microwave-Assisted | 88–92 | 10–15 min | 98–99.5 | Low |
Challenges and Solutions
-
Amino Group Stability : The 3-aminophenyl group may oxidize under harsh conditions. Use of inert atmospheres (N₂/Ar) and low temperatures mitigates degradation.
-
Isomer Separation : The E-isomer predominates (>99%) due to conjugation stabilization.
Industrial Applications
Q & A
Q. What are the established synthetic routes for 1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, and how do reaction conditions impact yield and purity?
The compound is synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 3-aminoacetophenone) reacts with an aldehyde (e.g., 4-trifluoromethylbenzaldehyde) under alkaline conditions. Ethanol with aqueous NaOH at room temperature is commonly used, achieving yields of ~60–75% . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
- Catalyst : NaOH vs. KOH alters reaction kinetics; NaOH in ethanol minimizes side reactions.
- Temperature : Room temperature reduces decomposition of the trifluoromethyl group. Purity is optimized via recrystallization (e.g., ethanol/water mixtures) and monitored by TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Spectroscopy :
- 1H/13C NMR : The enone proton (δ ~7.5–8.0 ppm) and carbonyl carbon (δ ~190 ppm) confirm conjugation. Trifluoromethyl groups show distinct 19F NMR peaks (δ ~-60 ppm) .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (NH₂) .
Advanced Research Questions
Q. How can molecular docking predict the compound’s pharmacological activity, particularly against kinase targets like EGFR?
Docking studies (e.g., AutoDock Vina) model interactions between the compound’s enone system and EGFR’s ATP-binding pocket. Key steps:
- Ligand preparation : Optimize 3D geometry using Gaussian09 (DFT/B3LYP).
- Binding energy : Chalcone derivatives with trifluoromethyl groups show improved binding (e.g., ΔG ~-7.3 kcal/mol) due to hydrophobic interactions .
- Validation : Compare predicted IC50 values (e.g., ~4–100 µM) with experimental enzyme assays .
Q. How can contradictions in crystallographic data from different software packages be resolved?
Discrepancies in bond angles or space groups (e.g., monoclinic vs. orthorhombic) arise from refinement algorithms. Strategies include:
Q. How do the trifluoromethyl and amino groups influence nonlinear optical (NLO) properties?
The electron-withdrawing trifluoromethyl group enhances polarizability, while the amino group contributes to charge transfer. Key metrics:
Q. What advanced electrochemical methods enable selective functionalization of this chalcone?
Electrochemical C(sp³)-H activation in acetonitrile with Pt electrodes selectively modifies the α-position of the enone. Key advantages:
Q. How do substituents on the phenyl rings affect dihedral angles and intermolecular interactions?
Electron-withdrawing groups (e.g., -CF₃) increase dihedral angles (up to ~56°) between aromatic rings, reducing π-π stacking but enhancing dipole-dipole interactions. This alters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
